
Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a chemical compound with the molecular formula C9H9BrN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate typically involves the reaction of 5-bromo-2-chloro-3-nitropyridine with ethyl glycolate in the presence of a base such as sodium hydride. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 0°C to 20°C . The process yields the desired compound with a high degree of purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality control, and implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 2-(5-bromo-3-aminopyridin-2-yl)acetate.
Oxidation: Formation of oxidized pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(3-nitropyridin-2-yl)acetate
- Ethyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate
Uniqueness
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is unique due to the presence of both bromine and nitro groups on the pyridine ring.
Propriétés
IUPAC Name |
ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)4-7-8(12(14)15)3-6(10)5-11-7/h3,5H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLUABBQKYUDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744136 |
Source


|
| Record name | Ethyl (5-bromo-3-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211540-74-7 |
Source


|
| Record name | Ethyl (5-bromo-3-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
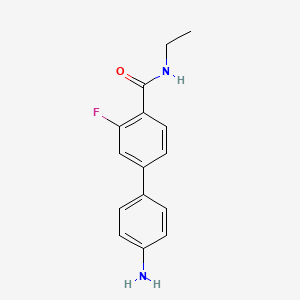


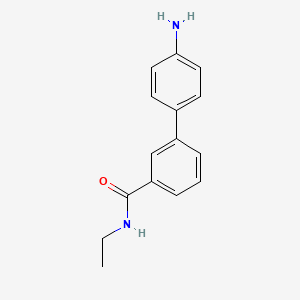

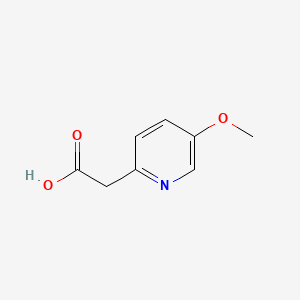

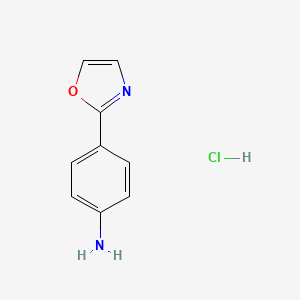



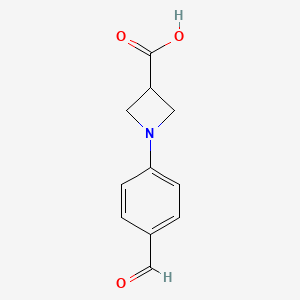
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)

